![molecular formula C11H7N3 B14754064 Pyrido[2,3-b]quinoxaline CAS No. 261-63-2](/img/structure/B14754064.png)
Pyrido[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]quinoxaline derivatives are typically synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds. One common method involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates, which are then modified through Suzuki–Miyaura coupling reactions. This process employs palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate as a base at reflux temperature .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale condensation reactions followed by cross-coupling modifications. The use of transition-metal-catalyzed reactions, particularly those involving palladium, is prevalent due to their efficiency and high yield .
Chemical Reactions Analysis
Halogenation Reactions
Halogenation involves deprotometalation-trapping methods to introduce iodine, bromine, or chlorine substituents.
Reaction Type | Method | Electrophile | Product | Yield |
---|---|---|---|---|
Iodination | Method A (LiTMP/base, 2 h) | I₂ | Iodoquinoxaline 1b | 74% |
Iodination | Method B (ZnCl₂·TMEDA, LiTMP) | I₂ | Iodoquinoxaline 1b | 70% |
Bromination | Method B | Br₂ | Bromide 2b-Br | 60% |
Chlorination | Method B | Trichloroisocyanuric acid | Chloride 2b-Cl | 62% |
Key Observations :
-
Method A (lithium arylzincate) and Method B (arylzinc) both enable iodination, with slight yield variations .
-
Bromination and chlorination use similar trapping agents after metalation .
Reduction Reactions
Pyrido[2,3-b]quinoxaline undergoes selective reductions depending on the reagent:
Mechanistic Insights :
-
Reduction patterns differ from phenazine (5,10-dihydro) and pyridopyrazines (tetrahydro derivatives) .
-
Pyridinic ring remains inert under catalytic hydrogenation .
C-N Bond Formation
Copper-catalyzed coupling with azoles introduces N-aryl groups:
Azole | Conditions | Product | Yield |
---|---|---|---|
Pyrrole | Cu₂O, Cs₂CO₃, DMSO, 110°C, 24 h | N-Pyrrolyl derivative | 51% |
Indole | Same | N-Indolyl derivative | 65% |
Pyrazole | Same | N-Pyrazolyl derivative | 79% |
Mechanism :
Other Transformations
Scientific Research Applications
Biological and Medicinal Applications
Quinoxaline derivatives exhibit a wide array of biological activities, including antibacterial, bactericidal, antiviral, anticancer, antifungal, antihelmintic, antileishmanial, and anti-HIV properties . They have also been explored as antihypertensive agents, animal growth promoters, potential antitumor agents, and inhibitors of coxsackievirus B5 . Pyrido[2,3-b]quinoxalines, in particular, have been considered as antimalarial agents and demonstrated antiproliferative activity .
Material Science Applications
Pyrido[2,3-b]quinoxalines are explored in the field of material science, specifically in the development of organic solar cells .
Mechanism of Action
The mechanism of action of pyrido[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of kinases, thereby inhibiting their activity. This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making these compounds effective in controlling tumor growth .
Comparison with Similar Compounds
Quinoxalines: Known for their anticancer and antimicrobial properties.
Pyrido[2,3-b]pyrazines: Used in the synthesis of various pharmaceutical compounds and organic materials.
Properties
CAS No. |
261-63-2 |
---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrido[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H7N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H |
InChI Key |
KGJRPYISHAZCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.